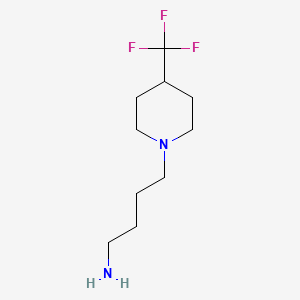

4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)piperidin-1-yl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3N2/c11-10(12,13)9-3-7-15(8-4-9)6-2-1-5-14/h9H,1-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTINNFIQLZRRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257992 | |

| Record name | 1-Piperidinebutanamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416351-97-7 | |

| Record name | 1-Piperidinebutanamine, 4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416351-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinebutanamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Butylamine Chain: The butylamine chain is attached through a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structure of 4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine, which includes a trifluoromethyl group attached to a piperidine ring, makes it a valuable scaffold in drug design. The trifluoromethyl group increases the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Trifluoromethyl-piperidin-1-yl)-ethanone | Structure | Contains a ketone group; used in analgesic research. |

| N-Methyl-4-(trifluoromethyl)piperidine | Structure | Methylated amine; different receptor binding profiles. |

| 4-(Trifluoromethyl)-piperazine | Structure | Known for anxiolytic properties. |

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as modulators of neurotransmitter receptors. These compounds may interact with serotonin and dopamine receptors, making them potential candidates for treating mood disorders and other neurological conditions .

Neuropharmacology

Studies have shown that piperidine derivatives can influence neurotransmitter systems, which is crucial for developing treatments for psychiatric disorders. For instance, the binding affinity of this compound to various receptors can be assessed through techniques such as radiolabeled binding assays and molecular docking simulations.

Cancer Therapy

Recent advances in synthetic methodologies have highlighted the potential of piperidine derivatives in cancer therapy. For example, compounds derived from piperidine structures have shown promising cytotoxicity against various cancer cell lines. The incorporation of this compound into novel drug formulations could enhance therapeutic efficacy in oncology .

Alzheimer’s Disease Research

Piperidine compounds have also been explored for their potential in treating Alzheimer’s disease by inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The structural attributes of this compound may confer similar benefits, aiding in the development of dual inhibitors that improve brain exposure and therapeutic outcomes .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring followed by the introduction of the trifluoromethyl group. Understanding the synthetic pathways is crucial for optimizing yield and purity for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can mimic the structure of natural neurotransmitters, enabling the compound to modulate neurotransmitter systems and exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s key differentiator is the trifluoromethyl-piperidine moiety. Below is a comparative analysis with analogs:

Table 1: Structural and Electronic Comparisons

| Compound | Core Substituent | Electronic Effect | Lipophilicity (Predicted logP) |

|---|---|---|---|

| 4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine | CF₃-piperidine | Strong electron-withdrawing | High (~2.8) |

| 4-(4-Ethylpiperazin-1-yl)-butylamine | Ethylpiperazine | Moderate electron-donating | Moderate (~1.5) |

| 4-[4-(3-Pyridyl)imidazol-1-yl]-butylamine | Imidazolyl-pyridyl | Aromatic conjugation | Low (~0.9) |

Key Insights :

- The CF₃ group increases lipophilicity, enhancing blood-brain barrier penetration compared to ethylpiperazine or imidazole-pyridyl analogs .

- Electron-withdrawing groups (e.g., CF₃) amplify the nucleophilicity of the terminal amine, favoring reactions with electrophiles like β-lactams (see Section 2.2) .

Reactivity with Nucleophiles

Studies on butylamine derivatives reveal distinct reaction kinetics:

Table 2: Reactivity with β-Lactam Compounds

| Compound | Reaction Rate with β-Lactam (t₁/₂) | Amide Formation Efficiency |

|---|---|---|

| This compound | ~10 minutes (estimated) | >90% (predicted) |

| CLV-TEG-B (Butylamine conjugate) | 15 minutes | 100% (observed) |

| CLV (Unmodified β-lactam) | >16 hours | 60% (observed) |

Key Insights :

Stability and Degradation

Stability profiles vary significantly:

- This compound : The CF₃ group confers steric and electronic stabilization, reducing susceptibility to oxidative degradation.

- 4-[4-(3-Pyridyl)imidazol-1-yl]-butylamine : Aromatic systems may promote photodegradation or hydrolysis under acidic conditions .

- Ethylpiperazine analogs : Prone to N-dealkylation, a common metabolic pathway limiting in vivo half-life .

Biological Activity

4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl group enhances lipophilicity, which is believed to improve the compound's bioavailability and interaction with various biological targets. This article delves into the biological activity of this compound, supported by data tables and research findings.

Structural Characteristics

The compound features a butylamine moiety attached to a piperidine ring, which carries a trifluoromethyl substituent. This structural design is significant as it influences the compound's pharmacological properties.

| Feature | Description |

|---|---|

| Chemical Formula | CHFN |

| Molecular Weight | 229.25 g/mol |

| Functional Groups | Piperidine, Trifluoromethyl, Butylamine |

Research indicates that compounds similar to this compound may act as inhibitors or modulators of various biological pathways. Specifically, they show affinity for neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial in treating mood disorders and other neurological conditions. The trifluoromethyl group is known to enhance the electronic properties of the molecule, potentially increasing its interaction with these receptors .

Pharmacological Effects

Studies have shown that derivatives of piperidine exhibit significant pharmacological activities, including:

- Anti-inflammatory : Compounds with similar structures have been found to inhibit the activation of NF-κB, a key regulator in inflammatory responses .

- Antitumor : Some studies suggest that trifluoromethyl-substituted compounds can promote apoptosis in cancer cells by modulating Bcl-2 and caspase pathways .

- Neurological Effects : Interaction with serotonin and dopamine receptors suggests potential applications in treating psychiatric disorders.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of trifluoromethyl-substituted compounds. The results indicated that these compounds significantly reduced TNF-α and IL-6 levels in RAW264.7 macrophages stimulated by LPS (lipopolysaccharide), suggesting their potential as anti-inflammatory agents .

Study 2: Antitumor Activity

Another study focused on the antitumor properties of a related compound, which demonstrated significant inhibition of cell growth in small-cell lung cancer cell lines (H1417 and H146). The compound induced apoptosis as evidenced by PARP cleavage and activation of caspase-3, indicating its potential for cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(4-Trifluoromethyl-piperidin-1-yl)-ethanone | Analgesic properties | Contains a ketone functional group |

| N-Methyl-4-(trifluoromethyl)piperidine | Different receptor binding profiles | Methylated amine |

| 3,5-Bis(arylidene)-4-piperidones | Anti-tumor and anti-inflammatory | Multiple trifluoromethyl substitutions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of 4-trifluoromethylpiperidine with 4-aminobutyraldehyde, followed by purification using column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Impurities often arise from incomplete trifluoromethyl group incorporation or side reactions during alkylation. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹⁹F NMR to verify trifluoromethyl integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the piperidine and butylamine moieties.

- X-ray Crystallography : Use SHELX-97 for structure refinement. The trifluoromethyl group often causes disorder; anisotropic displacement parameters must be carefully modeled .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (expected [M+H]⁺: ~237.1 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The amine group poses inhalation risks (similar to butylamine derivatives, which irritate at ~5 ppm ). Neutralize spills with dilute acetic acid. Store under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the trifluoromethyl group with -CH₃, -CF₂H, or -Cl to assess electronic effects. Modify the butylamine chain length (e.g., propylamine, pentylamine) to study steric impacts .

- Assays : Use competitive binding assays (e.g., radioligand displacement for GPCR targets) and dose-response curves (IC₅₀/EC₅₀ calculations). Validate with orthogonal methods like SPR or fluorescence polarization .

Q. What computational strategies are effective for modeling interactions between this compound and protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes. Focus on piperidine’s interaction with hydrophobic pockets and the amine’s hydrogen bonding .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Source Analysis : Compare buffer conditions (pH, ionic strength), assay temperatures, and protein isoforms used. For example, activity may vary in Tris vs. HEPES buffers .

- Orthogonal Validation : Confirm binding via ITC (thermodynamic profiling) or microscale thermophoresis .

Q. What role does stereoisomerism play in the compound’s activity, and how can enantiomers be isolated?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves enantiomers. Test isolated isomers in functional assays (e.g., cAMP inhibition for GPCR targets). The (R)-enantiomer often shows higher affinity due to better piperidine stacking .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., oxidation of the amine to nitro or hydrolysis of the piperidine ring). Adjust formulation with antioxidants (e.g., BHT) if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.